![molecular formula C9H17NO4 B14300877 2-[(Ethoxycarbonyl)amino]butyl acetate CAS No. 113770-75-5](/img/structure/B14300877.png)
2-[(Ethoxycarbonyl)amino]butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Ethoxycarbonyl)amino]butyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes an ethoxycarbonyl group and an amino group attached to a butyl acetate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]butyl acetate typically involves the esterification of butyl acetate with an ethoxycarbonyl-protected amine. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Ethoxycarbonyl)amino]butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines to form amides.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Aminolysis: Amines under mild heating.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: Butyl alcohol and ethoxycarbonyl-protected amine.
Aminolysis: Corresponding amide.
Reduction: Butyl alcohol and ethoxycarbonyl-protected amine.
Applications De Recherche Scientifique
2-[(Ethoxycarbonyl)amino]butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]butyl acetate involves the hydrolysis of the ester bond to release the active amine and carboxylic acid. This process is catalyzed by esterases in biological systems. The released amine can then interact with various molecular targets, including enzymes and receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacks the amino group.
Butyl acetate: Similar ester backbone but without the ethoxycarbonyl and amino groups.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
Uniqueness
2-[(Ethoxycarbonyl)amino]butyl acetate is unique due to the presence of both an ethoxycarbonyl group and an amino group, which confer distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and butyl acetate. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
113770-75-5 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(ethoxycarbonylamino)butyl acetate |
InChI |
InChI=1S/C9H17NO4/c1-4-8(6-14-7(3)11)10-9(12)13-5-2/h8H,4-6H2,1-3H3,(H,10,12) |
Clé InChI |
AOXADJZOTKBZGE-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)C)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


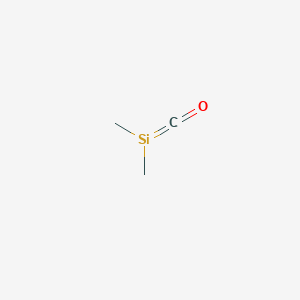
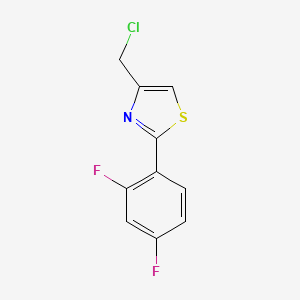
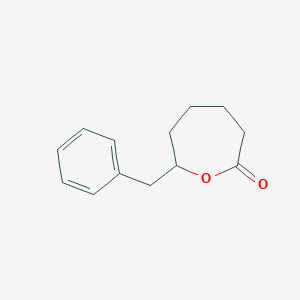

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
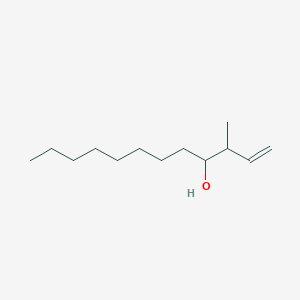
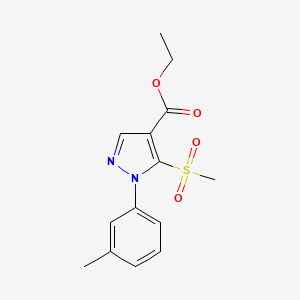
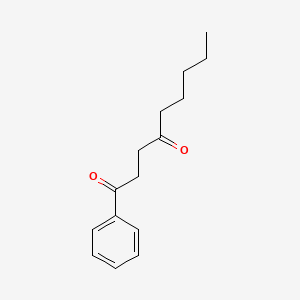
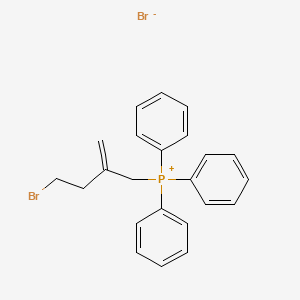

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
